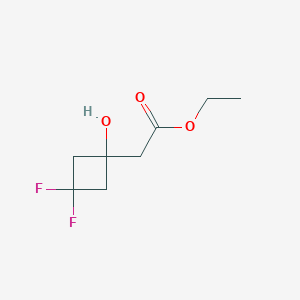

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12F2O3 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate |

InChI |

InChI=1S/C8H12F2O3/c1-2-13-6(11)3-7(12)4-8(9,10)5-7/h12H,2-5H2,1H3 |

InChI Key |

QFUGOICJIHJRFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CC(C1)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Ethyl Difluoroacetate Intermediates

A key intermediate in the synthesis is ethyl difluoroacetate, which can be prepared industrially by reacting 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) with boron trioxide or phosphorus pentoxide in the presence of sulfuric acid, followed by ethanol addition. This process yields ethyl difluoroacetate with high purity (up to 99.5%) and good yield (82-91%) under controlled temperature (50-55°C) and stirring conditions. The reaction generates useful by-products such as boron trifluoride (BF3) or phosphorus pentafluoride (PF5), which can be absorbed and reused, enhancing the process sustainability. The crude product is purified by fractional distillation at atmospheric pressure and vacuum distillation to achieve high purity.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) | Suspension with B2O3 or P2O5 |

| Catalyst/oxidant | Boron trioxide (B2O3) or Phosphorus pentoxide (P2O5) | Group 13 or 15 oxides |

| Acid | Sulfuric acid (98-100%) | 100% sulfuric acid prepared by mixing 98% acid with oleum |

| Temperature | 50-55°C | Controlled to manage exothermic reaction |

| Reaction time | 10-17 hours | Varies with catalyst |

| Alcohol | Ethanol (99.5%) | Added after acid reaction |

| Yield | 82-91% (crude), 84.5% (purified) | High purity product (>99.5%) |

| By-products | BF3 or PF5 gases | Absorbed and reused |

The introduction of the 3,3-difluoro-1-hydroxycyclobutyl moiety typically involves fluorination of cyclobutyl ketones or esters followed by selective hydroxylation. While direct literature on this exact compound is limited, analogous methods use reagents such as diethyl bromodifluoroacetate (EDBFA) and zinc-mediated Michael additions to introduce fluorinated groups onto cyclic ketones, followed by stereoselective hydroxylation steps. These methods often employ:

- Zinc and silyl chloride derivatives for Michael addition

- Chromium-mediated stereoselective transformations for hydroxyl group introduction

- Use of chiral catalysts for enantioselective synthesis when required

Claisen Condensation Routes for Fluorinated Esters

Another approach involves the Claisen condensation of ethyl acetate with difluoroacetyl halides (e.g., difluoroacetyl chloride or bromide) in the presence of sodium ethylate or sodium hydride as catalysts. This method yields ethyl 4,4-difluoroacetoacetate derivatives, which can be further transformed into the target compound by ring closure and functional group modifications. Key points include:

- Use of sodium ethylate as a base catalyst in tetrahydrofuran (THF) solvent

- Controlled temperature conditions (typically 5-40°C) to optimize yield and selectivity

- Post-reaction acidification and extraction steps to isolate the product

- Yields reported around 70-86% depending on catalyst and conditions

- Safety considerations due to hydrogen gas evolution when using sodium hydride

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting materials | Difluoroacetyl halides, ethyl acetate | Halides include difluoroacetyl chloride or bromide |

| Catalyst | Sodium ethylate or sodium hydride | Sodium hydride requires careful handling due to H2 evolution |

| Solvent | Tetrahydrofuran (THF) | Common solvent for Claisen condensation |

| Temperature | 5-40°C | Controlled to optimize reaction |

| Reaction time | 3-7 hours | Varies with scale and catalyst |

| Yield | 70-86% | High yield with optimized conditions |

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| ETFEE + B2O3/P2O5 + H2SO4 + EtOH | 82-91 | >99.5 | 10-17 hours | High purity, industrial viability | Requires handling of corrosive acids and gases |

| Zinc-mediated Michael addition + hydroxylation | Moderate to high | Not always specified | Variable | Stereoselective, versatile | Multi-step, requires specialized catalysts |

| Claisen condensation with difluoroacetyl halides | 70-86 | Moderate to high | 3-7 hours | Direct synthesis, scalable | Safety concerns with sodium hydride |

- The process involving ETFEE and boron trioxide or phosphorus pentoxide with sulfuric acid is industrially favored due to its high yield, purity, and generation of useful by-products like BF3 and phosphoric acid, which can be recycled.

- Zinc-mediated fluorination and hydroxylation methods provide stereochemical control, important for applications requiring enantiomerically pure compounds, though they are more complex and less suited for large-scale production.

- Claisen condensation methods offer a direct route to fluorinated esters but involve handling reactive and potentially hazardous reagents, requiring stringent safety protocols.

The preparation of ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate involves sophisticated synthetic strategies combining fluorination, esterification, and hydroxylation. The most authoritative and industrially viable method is the reaction of ETFEE with boron trioxide or phosphorus pentoxide in sulfuric acid followed by ethanol addition, yielding high purity ethyl difluoroacetate intermediates that can be further elaborated. Alternative methods such as zinc-mediated fluorination and Claisen condensation provide complementary routes with specific advantages in stereoselectivity and direct synthesis, respectively. Selection of the method depends on the scale, purity requirements, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated cyclobutane ring.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogenating agents (e.g., chlorine or bromine) and nucleophiles (e.g., amines or thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 2-(3,3-difluorocyclobutyl)acetate, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mechanism of Action

The mechanism by which ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other fluorinated esters with cyclobutane or related frameworks. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Ethyl 2-(3,3-Difluoro-1-Hydroxycyclobutyl)Acetate with Analogs

Key Findings from Comparative Analysis

However, this group may also reduce stability under acidic or oxidative conditions compared to non-hydroxylated analogs .

Ring Strain vs. Stability : Cyclobutane-based compounds exhibit higher ring strain than cyclohexane derivatives (e.g., CAS 915213-54-6), which may enhance reactivity in synthesis but reduce thermal stability .

Fluorination Effects : All analogs share fluorine atoms at the 3,3-positions, which enhance metabolic resistance and lipophilicity. However, the hydroxyl group in the target compound partially offsets lipophilicity, balancing solubility and membrane permeability .

Functional Group Diversity : Analogs with aromatic heterocycles (e.g., imidazole derivatives from Figure 1 in ) demonstrate broader bioactivity profiles, suggesting that the target compound’s cyclobutane core may limit its interaction with certain biological targets .

Biological Activity

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H10F2O3

- CAS Number : 2295815-26-6

1. Antimicrobial Activity

Research has indicated that derivatives of ethyl acetate compounds exhibit significant antimicrobial properties. For example, studies have shown that certain synthesized derivatives possess high activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 24 µg/mL |

2. Anticancer Activity

The compound has shown promise in anticancer research. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and brain (SF-268) cancer cells. The results demonstrated that this compound exhibited notable cytotoxicity.

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| NCI-H460 | 12.8 |

| SF-268 | 10.5 |

The growth inhibition was dose-dependent, indicating that higher concentrations resulted in increased cytotoxic effects.

The proposed mechanism for the anticancer activity of this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The compound showed synergistic effects when combined with ampicillin against resistant strains of E. coli.

Case Study 2: Anticancer Potential

In vitro studies conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.